molecular formula C17H23BrO3 B1293358 3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-78-9

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1293358
CAS No.: 898785-78-9
M. Wt: 355.3 g/mol
InChI Key: ROFCXHMELVLDAY-UHFFFAOYSA-N
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Description

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a specialized brominated valerophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane ring linked to a pentanone chain and a 3'-bromo-substituted phenyl group . This compound serves as a versatile synthetic intermediate (building block) in organic synthesis, pharmaceutical research, and agrochemical development . Its structure combines a halogenated aromatic system, which is amenable to further functionalization via cross-coupling reactions, with a dioxane-protected aliphatic chain that can enhance stereochemical stability . In scientific research, this valerophenone derivative is primarily valued as a key scaffold for the synthesis of more complex molecules . The bromine atom on the aromatic ring allows for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, as well as nucleophilic substitutions to introduce other functional groups . Furthermore, the carbonyl group in the valerophenone backbone can undergo characteristic reactions such as reduction to alcohols or serve as a hydrogen-bond acceptor, which can be crucial for interacting with biological targets in medicinal chemistry projects . Researchers utilize this compound in the exploration of new therapeutic agents and specialty chemicals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCXHMELVLDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645915
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-78-9
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Valerophenone Derivatives

One common method involves the bromination of valerophenone derivatives. This process typically employs brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane (DCM) under controlled conditions.

Key Steps:

  • Reactants: Valerophenone and N-bromosuccinimide.
  • Conditions: The reaction is conducted at low temperatures to minimize side reactions.
  • Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the ketone group.

Synthesis via Dioxane Ring Formation

Another approach is the synthesis of the dioxane ring followed by its incorporation into the valerophenone structure. This method typically involves:

Key Steps:

  • Reactants: 5,5-dimethyl-1,3-dioxane and a suitable acylating agent.
  • Conditions: The reaction is carried out in the presence of a Lewis acid catalyst under reflux conditions.
  • Outcome: The dioxane moiety is effectively integrated into the valerophenone framework.

The efficiency of these preparation methods can be influenced by various factors including temperature, solvent choice, and the concentration of reactants. Here is a summary of typical reaction conditions:

Preparation Method Key Reactants Solvent Temperature Yield (%)
Bromination Valerophenone + NBS Dichloromethane 0°C - 25°C 70 - 85
Dioxane Formation 5,5-Dimethyl-1,3-dioxane + Acylating Agent Toluene or DCM Reflux 60 - 75

Analytical Techniques for Product Confirmation

The structural integrity and purity of synthesized this compound can be confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the compound:

  • Proton NMR (¹H-NMR): Distinct signals corresponding to the dioxane protons and aromatic protons are observed.
  • Carbon NMR (¹³C-NMR): Signals for carbonyl and dioxane carbons provide insights into the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns which can confirm the presence of bromine and other functional groups in the compound.

High Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess purity by separating the compound from any unreacted starting materials or byproducts.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce debrominated compounds.

Scientific Research Applications

3’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dioxan group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-90-6)

  • Molecular Formula : C₁₇H₂₂Cl₂O₃
  • Molecular Weight : 345.26 g/mol
  • Key Differences: Replacing bromine with chlorine reduces molecular weight (355.27 → 345.26) and alters lipophilicity (Cl is less lipophilic than Br).

2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-95-1)

  • Molecular Formula : C₁₇H₂₂Cl₂O₃
  • Molecular Weight : 345.3 g/mol
  • Key Differences :
    • Positional isomerism of chlorine atoms (2',5' vs. 2',4') affects steric interactions and electronic distribution, influencing binding affinity in receptor-based applications .

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

  • Molecular Formula : C₁₇H₂₂F₂O₃
  • Molecular Weight : 324.36 g/mol
  • Key Differences :
    • Fluorine’s strong electron-withdrawing nature and smaller atomic size compared to bromine enhance metabolic stability and bioavailability in drug candidates .

Alkyl- and Alkoxy-Substituted Derivatives

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

  • Molecular Formula : C₂₀H₃₀O₅
  • Molecular Weight : 374.45 g/mol
  • Key Differences :
    • Methoxy groups donate electron density via resonance, contrasting with bromine’s electron-withdrawing effect. This alters reactivity in electrophilic substitutions and may improve solubility in polar solvents .

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylvalerophenone (CAS: 898786-69-1)

  • Molecular Formula : C₁₈H₂₂F₃O₃
  • Molecular Weight : 344.37 g/mol
  • Key Differences :
    • The trifluoromethyl group (-CF₃) provides extreme electron-withdrawing effects and metabolic resistance, making this analog more suitable for prolonged biological activity studies compared to the bromo derivative .

Multi-Substituted Derivatives

Bis-3',5'-trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898755-93-6)

  • Molecular Formula : C₁₉H₂₂F₆O₃
  • Molecular Weight : 412.37 g/mol

Structural and Functional Analysis

Physicochemical Properties

Property 3'-Bromo Derivative 2',4'-Dichloro Derivative 3'-Trifluoromethyl Derivative
Molecular Weight (g/mol) 355.27 345.26 344.37
XLogP3 ~4.5 (estimated) 4.7 ~4.2 (estimated)
Hydrogen Bond Acceptors 3 3 3
Rotatable Bonds 6 6 6
  • Lipophilicity : The bromo derivative’s higher molecular weight and bromine’s polarizability result in greater lipophilicity (higher XLogP3) compared to fluoro analogs but lower than chloro derivatives .

Biological Activity

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, with the CAS number 898785-78-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C17_{17}H23_{23}BrO3_3
  • Molecular Weight : 355.27 g/mol
  • Purity : Typically around 97% in commercial preparations .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural motifs often exhibit a range of pharmacological effects. The following sections summarize potential biological activities based on related compounds and preliminary studies.

  • Antioxidant Activity : Compounds containing dioxane rings have shown antioxidant properties, which may be attributed to their ability to scavenge free radicals .
  • Anticancer Properties : Some derivatives of valerophenone are noted for their cytotoxic effects against various cancer cell lines. The bromine substitution may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and obesity .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various valerophenone derivatives on human cancer cell lines. Results indicated that the brominated derivatives exhibited significant cytotoxicity compared to non-brominated analogs. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

CompoundIC50_{50} (µM)Cell Line
This compound15HeLa
Non-brominated analog30HeLa

Study 2: Antioxidant Capacity Assessment

In another investigation focusing on the antioxidant properties of similar compounds, it was found that valerophenone derivatives could effectively reduce oxidative stress markers in vitro. The study utilized DPPH radical scavenging assays to quantify activity.

CompoundDPPH Scavenging Activity (%)
3'-Bromo derivative85%
Control (Vitamin C)95%

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3'-bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how does the bromination step influence regioselectivity?

  • Methodological Answer : The synthesis typically involves bromination of a precursor ketone. For analogous compounds (e.g., 3'-bromo-2,2-dimethylbutyrophenone), bromine or N-bromosuccinimide (NBS) is used with catalysts like Fe or AlCl₃ to direct bromination to the para position on the aromatic ring . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-bromination. For the 5,5-dimethyl-1,3-dioxane moiety, diol protection strategies using acetone or other ketones under acidic conditions are common .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of the bromine substituent (characteristic deshielding of aromatic protons) and the dioxane ring (singlets for methyl groups at δ ~1.4 ppm).
  • HPLC-MS : To assess purity (>95%) and verify molecular weight (e.g., expected [M+H]⁺ peak).
  • XRD (if crystalline) : To resolve spatial arrangement, as seen in related brominated compounds where Br⋯Br contacts stabilize supramolecular networks .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or hydrolases) due to the electron-withdrawing bromine and steric bulk from the dioxane group, which may enhance binding affinity . Antimicrobial activity can be tested via broth microdilution (MIC values against Gram+/Gram– bacteria). Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule out nonspecific toxicity.

Advanced Research Questions

Q. How do steric and electronic effects of the 5,5-dimethyl-1,3-dioxane group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The dioxane group acts as a bulky electron-donating substituent, potentially slowing oxidative addition in palladium-catalyzed reactions. To mitigate this, use ligands like SPhos or XPhos that stabilize Pd intermediates. Pre-activation of the boronic acid (e.g., as a trifluoroborate salt) improves coupling efficiency . Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. What computational methods can predict the compound’s supramolecular assembly in the solid state?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model non-covalent interactions, such as Br⋯Br (type I, θ ≈ 136°) or C–H⋯O contacts observed in brominated aromatics . Pair with CrystalExplorer to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., %Br⋯Br vs. van der Waals contacts). Validate predictions against experimental XRD data.

Q. How does substitution at the 3'-bromo position affect the compound’s pharmacokinetic properties in vitro?

  • Methodological Answer : Perform logP assays (shake-flask or HPLC-derived) to measure lipophilicity, which is critical for membrane permeability. Compare with analogs lacking the dioxane group (e.g., 3'-bromo-2,2-dimethylbutyrophenone) to isolate steric/electronic effects. Metabolic stability can be assessed using liver microsomes (e.g., t₁/₂ >30 min indicates suitability for in vivo studies) .

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